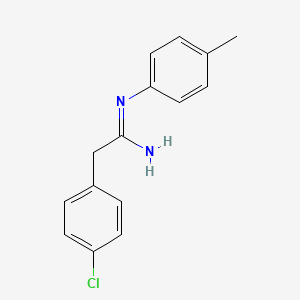![molecular formula C37H30N2P2S B14304468 N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea CAS No. 112069-06-4](/img/structure/B14304468.png)
N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is a unique organophosphorus compound characterized by the presence of two triphenylphosphanylidene groups attached to a central thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea typically involves the reaction of triphenylphosphine with thiourea under controlled conditions. One common method includes the use of a solvent such as acetonitrile or propionitrile, where the reaction is carried out under inert conditions to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and reactions. The central thiourea moiety plays a crucial role in these interactions, providing a site for nucleophilic attack and coordination.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphanylidene)ammonium fluoride
- Bis(triphenylphosphanylidene)ammonium chloride
- Triphenylphosphine oxide
Uniqueness
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is unique due to the presence of both triphenylphosphanylidene groups and the central thiourea moiety. This combination imparts distinctive electronic properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
112069-06-4 |
|---|---|
Molecular Formula |
C37H30N2P2S |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1,3-bis(triphenyl-λ5-phosphanylidene)thiourea |
InChI |
InChI=1S/C37H30N2P2S/c42-37(38-40(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)39-41(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI Key |
RDDBBAUHAGXRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC(=S)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


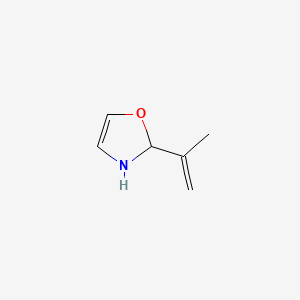
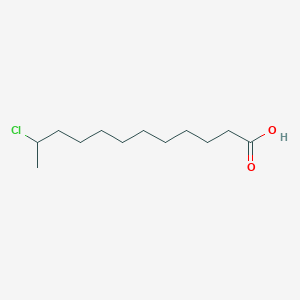
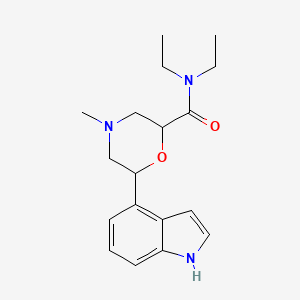
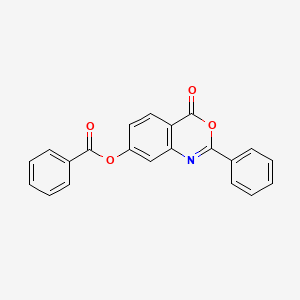

![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
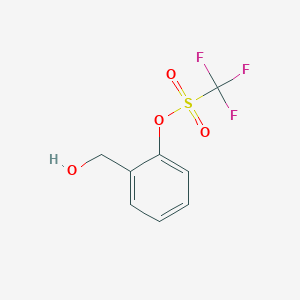
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
